molecular formula C15H14ClNO2 B4438347 N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide

Cat. No.: B4438347
M. Wt: 275.73 g/mol
InChI Key: QCDFATGAULWOKP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to a benzamide core

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-9-11(7-8-14(10)19-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDFATGAULWOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline, 4-methoxybenzoyl chloride, and 3-methylbenzoic acid.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloroaniline is first reacted with 4-methoxybenzoyl chloride to form an intermediate. This intermediate is then coupled with 3-methylbenzoic acid under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under catalytic hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of N-(phenyl)-4-methoxy-3-methylbenzamide.

    Substitution: Formation of N-(2-aminophenyl)-4-methoxy-3-methylbenzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction cascades that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-methoxybenzamide
  • N-(2-chlorophenyl)-3-methylbenzamide
  • N-(2-chlorophenyl)-4-methylbenzamide

Uniqueness

N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide core, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide

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